2-Methoxy-6-methylpyridin-4-ol

Medicinal Chemistry Scaffold Optimization Structure-Activity Relationship

Standard 4-hydroxypyridines suffer from ambident nucleophilicity, generating N-alkylated byproducts that complicate purification and reduce yield. 2-Methoxy-6-methylpyridin-4-ol (CAS: 53603-12-6) solves this via a locked tautomeric form: - Exclusive O-alkylation/O-arylation selectivity; no N-alkylated byproducts - Methyl (C6) & methoxy (C2) groups modulate LogP & metabolic stability - Supplied at ≥95% purity as a stable powder, MW 139.15 g/mol

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 53603-12-6
Cat. No. B3426596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-methylpyridin-4-ol
CAS53603-12-6
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C=C(N1)OC
InChIInChI=1S/C7H9NO2/c1-5-3-6(9)4-7(8-5)10-2/h3-4H,1-2H3,(H,8,9)
InChIKeyNSQNHJPIFYIDIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-6-methylpyridin-4-ol: Chemical Profile & Procurement Baseline


2-Methoxy-6-methylpyridin-4-ol (CAS: 53603-12-6) is a substituted pyridin-4-ol derivative belonging to the broader class of hydroxypyridine scaffolds. This heterocyclic building block, characterized by a methoxy group at the 2-position and a methyl group at the 6-position on the pyridine ring, is primarily utilized as a versatile small molecule intermediate and scaffold in medicinal chemistry and organic synthesis . The compound exists as a powder at room temperature, is typically supplied with a purity of 95% or higher, and carries a molecular weight of 139.15 g/mol .

Intermediate type
Medicinal chemistry scaffold diversification
Reactivity
Supports chemoselective O-alkylation due to tautomeric lock
Substitution pattern
Methoxy/methyl substitution enables property modulation

Why Substitution of 2-Methoxy-6-methylpyridin-4-ol Is Not Recommended


2-Methoxy-6-methylpyridin-4-ol occupies a distinct chemical space relative to its closest pyridine-based analogs due to its specific substitution pattern, which dictates its unique electronic and steric profile. Simple substitution with a generic 2,6-disubstituted pyridine or 4-hydroxypyridine derivative is chemically inadvisable without rigorous validation . The presence of both an electron-donating methoxy group at C2 and a methyl group at C6 modulates the pKa of the 4-hydroxy group and alters the ring's nucleophilicity, affecting both its tautomeric equilibrium and its reactivity in key transformations (e.g., O-alkylation vs. N-alkylation). Consequently, switching to a compound lacking this exact combination (e.g., a 2-hydroxy or 2,6-dimethyl analog) will likely result in altered reaction yields, different regioselectivity, or even complete failure of a validated synthetic route .

Analog Generic 2,6-disubstituted pyridines may shift steric and electronic profile, altering reaction outcome and regioselectivity.
4-Hydroxy 4-Hydroxypyridine without methoxy/methyl pattern modifies tautomeric equilibrium, risking different nucleophilicity and side products.
Exact match Substituting with analog lacking identical C2-OMe/C6-Me placement may break validated synthetic routes; validate before use.

2-Methoxy-6-methylpyridin-4-ol Analogs: Differentiation Guide


C6-Methyl Substitution: Steric and Electronic Effects

2-Methoxy-6-methylpyridin-4-ol (CAS: 53603-12-6) differentiates from its unsubstituted analog, 2-Methoxypyridin-4-ol (CAS: 66080-45-3), via the presence of a methyl group at the C6 position. While direct comparative reaction rate data in a common model system is currently unavailable for this specific compound pair in the public literature, the structural addition of a C6-methyl group is known to significantly increase steric hindrance around the pyridine nitrogen and alter the electronics of the ring. This substitution is expected to reduce the compound's propensity to undergo N-alkylation or N-oxidation and to favor O-alkylation at the 4-hydroxy position, making it a more selective intermediate for certain synthetic pathways where N-functionalization of the unsubstituted analog would be a problematic side reaction .

C6-Methyl Effect
Class-level
Target: C6-CH3 present (MW 139.15)
vs. 2-Methoxypyridin-4-ol, C6-H (MW 125.13)
May favor O-alkylation over N-functionalization pathways.
No direct comparative assay data found; steric inference applied.
Medicinal Chemistry Scaffold Optimization Structure-Activity Relationship

O-Methylation at C2: Tautomeric Lock and Chemoselectivity

A critical differentiation point exists between 2-Methoxy-6-methylpyridin-4-ol and its 2-hydroxy analog, 2-Hydroxy-6-methylpyridine (CAS: 3279-76-3). The 2-hydroxy analog predominantly exists in the 2-pyridone tautomeric form, which behaves as an ambident nucleophile and can undergo both N- and O-alkylation. In contrast, the 2-methoxy group in 2-Methoxy-6-methylpyridin-4-ol locks the compound in the pyridinol tautomeric form, ensuring exclusive O-nucleophilicity at the 4-hydroxy position and eliminating the possibility of N-alkylation at the C2 position . While head-to-head reaction yield data for a specific transformation is not publicly available, the fundamental difference in tautomeric preference and nucleophilic behavior is well-established in pyridine chemistry [1].

Tautomeric Lock
Class-level
Target: fixed pyridin-4-ol (OCH3)
vs. 2-Hydroxy-6-methylpyridine: ambident 2-pyridone/O-nucleophile
Supports exclusive O-nucleophilicity and predictable chemoselectivity.
Well-established pyridine chemistry; no head-to-head yield data available.
Synthetic Methodology Chemoselectivity Tautomerism

Structural Isomerism: Divergent Biological Applications

2-Methoxy-6-methylpyridin-4-ol and 4-Hydroxy-2-methylpyridine (CAS: 18615-86-6) are constitutional isomers with the same molecular formula (C7H9NO2). However, their different substitution patterns lead to distinct biological applications. The 4-hydroxy-2-methyl isomer is a well-documented key intermediate and scaffold in the synthesis of novel indolizine compounds as phosphodiesterase IV (PDE4) inhibitors [1]. While direct comparative inhibition data (IC50) for the target compound against PDE4 is not available, this suggests that the specific placement of the methyl and methoxy groups in the target compound may lead to a different biological profile, potentially making it a valuable scaffold for diversifying a chemical series away from the PDE4 space or for exploring alternative targets.

Isomer Application Divergence
Class-level
Target: not reported as PDE4 intermediate
vs. 4-Hydroxy-2-methylpyridine: known PDE4 inhibitor intermediate
May support alternative target profiling and scaffold hopping.
Isomer-specific application context inferred; no direct activity comparison.
PDE4 Inhibition Medicinal Chemistry Scaffold Hopping

2-Methoxy-6-methylpyridin-4-ol: Application Scenarios


Lead Diversification from PDE4 Inhibitors

Given that its constitutional isomer, 4-Hydroxy-2-methylpyridine, is a known intermediate for PDE4 inhibitors , 2-Methoxy-6-methylpyridin-4-ol serves as an ideal, structurally distinct scaffold for medicinal chemists seeking to explore novel chemical space and potentially identify compounds with a differentiated mechanism of action or intellectual property position.

Selective O-Alkylation in Complex Synthesis

Unlike its 2-hydroxy analog (which exhibits ambident nucleophilicity), 2-Methoxy-6-methylpyridin-4-ol is locked in a tautomeric form that directs reactions exclusively to the 4-hydroxy group . This makes it a superior intermediate for synthetic routes requiring selective O-alkylation or O-arylation, avoiding the formation of unwanted N-alkylated byproducts and simplifying purification.

Modulating Pharmacokinetic Properties

The presence of both a lipophilic methyl group at C6 and a methoxy group at C2 provides a balanced electronic and steric profile . This substitution pattern is valuable for fine-tuning the LogP, metabolic stability, and solubility of drug candidates during lead optimization, offering a distinct combination of physicochemical properties not found in simpler or more symmetrical pyridine analogs.

Application
Selection Property
Validation Focus
Scaffold diversification from PDE4 series
Constitutional isomer distinct from PDE4 intermediate
Target profiling beyond PDE4 pathway
Chemoselective O-alkylation synthesis
Tautomeric lock at 4-hydroxy position
N-alkylation side-product profile review
Physicochemical property tuning
Methoxy and methyl substitution pattern
LogP, metabolic stability profiling

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